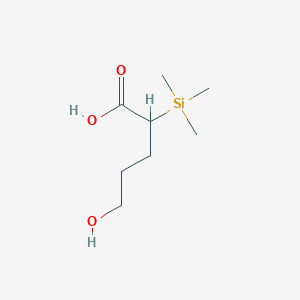
5-Hydroxy-2-(trimethylsilyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(trimethylsilyl)pentanoic acid is an organic compound with the molecular formula C8H18O3Si It is a derivative of pentanoic acid, where a hydroxyl group and a trimethylsilyl group are attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(trimethylsilyl)pentanoic acid typically involves the introduction of the hydroxyl and trimethylsilyl groups onto the pentanoic acid backbone. One common method is the silylation of 5-hydroxyvaleric acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(trimethylsilyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(trimethylsilyl)pentanoic acid or 5-carboxy-2-(trimethylsilyl)pentanoic acid.
Reduction: Formation of 5-hydroxy-2-(trimethylsilyl)pentanol.
Substitution: Formation of various substituted pentanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(trimethylsilyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyvaleric acid: Lacks the trimethylsilyl group, making it more hydrophilic.
2-(Trimethylsilyl)pentanoic acid: Lacks the hydroxyl group, affecting its reactivity and solubility.
5-Hydroxy-2-(trimethylsilyl)hexanoic acid: Has an additional carbon in the chain, altering its physical and chemical properties.
Uniqueness
5-Hydroxy-2-(trimethylsilyl)pentanoic acid is unique due to the presence of both hydroxyl and trimethylsilyl groups, which confer distinct reactivity and solubility characteristics. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1001198-62-4 |
|---|---|
Molekularformel |
C8H18O3Si |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
5-hydroxy-2-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C8H18O3Si/c1-12(2,3)7(8(10)11)5-4-6-9/h7,9H,4-6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
IKFCXCVHSFIAIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


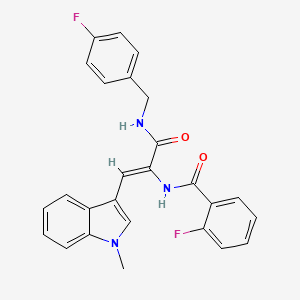
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
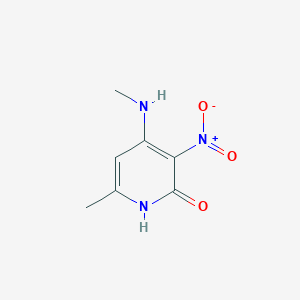
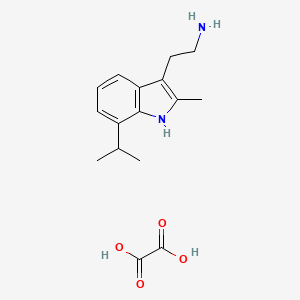
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
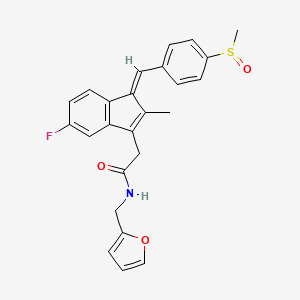
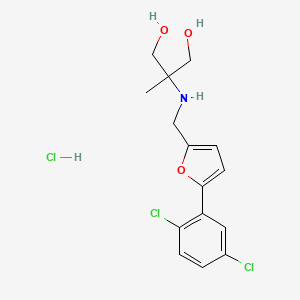
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
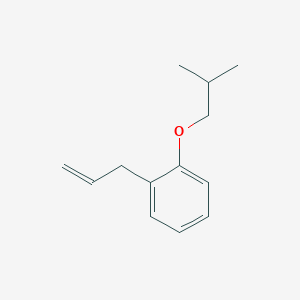
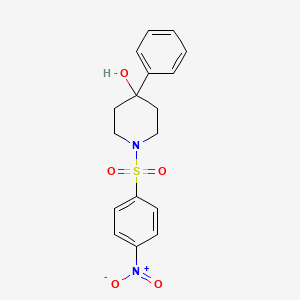
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)

